molecular formula C21H16Cl2N4OS B1684432 6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 260415-63-2

6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B1684432
CAS RN: 260415-63-2
M. Wt: 443.3 g/mol
InChI Key: VAARYSWULJUGST-UHFFFAOYSA-N
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Description

The compound “6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound with the molecular formula C14H10Cl2N4S . It is used in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its density, melting point, boiling point, and structure .

Scientific Research Applications

Cancer Research: Bcr-Abl Tyrosine Kinase Inhibition

PD173955 is a potent inhibitor of Bcr-Abl, a protein tyrosine kinase with oncogenic potential. It has an IC50 of 1-2 nM in kinase inhibition assays, indicating its high efficacy . This compound is particularly relevant in the study of chronic myeloid leukemia (CML), where the Bcr-Abl fusion protein plays a critical role in the disease’s pathogenesis.

Src Kinase Activity Modulation

With an IC50 of 22 nM, PD173955 effectively inhibits Src kinase activity in vitro . Src kinase is implicated in various cancer cell survival pathways, making PD173955 a valuable tool for investigating the role of Src in cancer progression and potential therapeutic interventions.

Cell Cycle Regulation

PD173955 has been shown to influence cell cycle dynamics. It reduces the fractions of cells in the G2-M phase and increases the cells in the G1 phase, which could be significant for understanding and controlling cell proliferation in cancer research .

Anti-Mitotic Drug Potential

Due to its ability to arrest the cell cycle, PD173955 could represent a novel class of anti-mitotic drugs. This application is crucial for developing new cancer treatments that target cell division .

Angiogenesis and Proliferation Pathways

PD173955’s inhibition of Src kinase suggests its role in studying angiogenesis and proliferation pathways in cancer cells. These pathways are essential for tumor growth and metastasis, and PD173955 can help dissect these complex processes .

Chemical Biology: Enzyme Kinetics and Mechanism Studies

As an ATP-competitive inhibitor, PD173955 serves as a chemical probe to study the kinetics and mechanisms of enzyme action in Src/Abl kinases. This application is vital for the fundamental understanding of enzyme function and the design of enzyme inhibitors .

Mechanism of Action

Target of Action

PD173955 is a src family-selective tyrosine kinase inhibitor . Its primary targets include Src, Yes, and Abl kinases . These kinases play a crucial role in various cellular activities including proliferation, secretion, adhesion, and responses to mitogens and stress .

Mode of Action

PD173955 binds to the canonical ATP-binding site of the kinase domain of its targets . It has been found to bind to different conformations of Abl, an active form, and a specific inactive form . This ability to target multiple forms of Abl contributes to its potency .

Biochemical Pathways

PD173955 has significant antiproliferative activity due to a potent arrest of mitotic progression . It inhibits mitotic progression during the early stages of mitosis across various cell types . This effect is seen in cancer cell lines of all types with low or high activities of src kinases as well as in untransformed cell lines .

Result of Action

PD173955 has significant antiproliferative activity due to a potent arrest of mitotic progression . It effectively inhibits mitotic progression during the early stages of mitosis across various cell types while inducing apoptosis to varying degrees .

Action Environment

The action of PD173955 can be influenced by environmental factors. For instance, studies have shown that the non-receptor tyrosine kinase, src, is an upstream stimulator of the PI3 kinase-Akt pathway . This suggests that the cellular environment and the presence of other signaling molecules can influence the action of PD173955 .

properties

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAARYSWULJUGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332241
Record name PD173955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

CAS RN

260415-63-2
Record name PD173955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
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6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
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6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
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6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
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6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
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6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

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